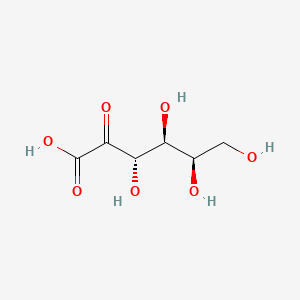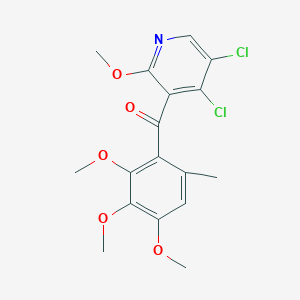
Acotiamide Methyl Ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acotiamide Methyl Ether, also known as AME or Acotiamide, is a synthetic compound that has been used for a variety of purposes in the scientific and medical communities. AME is a novel compound with a wide range of applications in research, such as in the synthesis of new compounds, as a catalyst, and as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
Acotiamide Methyl Ether has been used in a variety of scientific research applications. It has been used as a catalyst in organic synthesis, for the synthesis of new compounds, and as a therapeutic agent. It has also been used in the study of enzyme inhibition, as a probe for hydrogen bonding, and as an inhibitor of certain enzymes.
Wirkmechanismus
The mechanism of action of Acotiamide Methyl Ether is not yet fully understood. However, it is thought to act as an inhibitor of certain enzymes, such as those involved in the metabolism of drugs. It is also thought to act as a hydrogen bond acceptor.
Biochemical and Physiological Effects
Acotiamide Methyl Ether has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as those involved in the metabolism of drugs. It has also been found to act as a hydrogen bond acceptor. Additionally, it has been found to have anti-inflammatory and anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Acotiamide Methyl Ether in laboratory experiments include its low cost, its ease of synthesis, and its wide range of applications. Its limitations include its potential toxicity, its low solubility, and its instability in aqueous solutions.
Zukünftige Richtungen
The future directions for Acotiamide Methyl Ether include further research into its mechanism of action, its potential toxicity, and its potential therapeutic applications. Additionally, further research into its potential as a catalyst, its potential as an inhibitor of certain enzymes, and its potential as a hydrogen bond acceptor is needed. Additionally, further research into its potential as an anti-inflammatory and anti-cancer agent is needed. Finally, further research into its potential applications in the synthesis of new compounds is needed.
Synthesemethoden
Acotiamide Methyl Ether is synthesized using a variety of methods, including the reaction of acetic anhydride and dimethylamine, the reaction of acetic anhydride and 1-methylpiperazine, and the reaction of acetic anhydride and 1-methylpiperazine hydrochloride. In each of these reactions, the acetic anhydride is reacted with the appropriate amine to produce an acotiamide methyl ether. The reaction is typically carried out in an inert atmosphere.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of Acotiamide Methyl Ether involves the conversion of 2-amino-4-(2-methoxyethylthio)-5-pyrimidinecarbonitrile to Acotiamide Methyl Ether through a series of chemical reactions.", "Starting Materials": [ "2-amino-4-(2-methoxyethylthio)-5-pyrimidinecarbonitrile", "Methyl iodide", "Sodium hydride", "Dimethylformamide", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Dissolve 2-amino-4-(2-methoxyethylthio)-5-pyrimidinecarbonitrile in dimethylformamide.", "Step 2: Add sodium hydride to the solution and stir for 30 minutes.", "Step 3: Add methyl iodide to the solution and stir for 24 hours.", "Step 4: Quench the reaction by adding methanol and stir for 1 hour.", "Step 5: Filter the solution and wash the solid with methanol.", "Step 6: Dissolve the solid in hydrochloric acid and stir for 1 hour.", "Step 7: Neutralize the solution with sodium hydroxide.", "Step 8: Extract the solution with methylene chloride.", "Step 9: Dry the organic layer with sodium sulfate.", "Step 10: Concentrate the solution and purify the product by column chromatography.", "Step 11: Dissolve the product in water and adjust the pH to 7-8 with sodium hydroxide.", "Step 12: Filter the solution and dry the solid to obtain Acotiamide Methyl Ether." ] } | |
CAS-Nummer |
185103-80-4 |
Produktname |
Acotiamide Methyl Ether |
Molekularformel |
C₂₂H₃₂N₄O₅S |
Molekulargewicht |
464.58 |
Synonyme |
N-[2-[Bis(1-methylethyl)amino]ethyl]-2-[(2,4,5-trimethoxybenzoyl)amino]-4-thiazolecarboxamide_x000B_ |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[Methyl-d3]metanicotine](/img/structure/B1144807.png)